molecular formula C17H19N3O5S B144538 PH-Ala-SP CAS No. 132337-89-4

PH-Ala-SP

Cat. No.: B144538
CAS No.: 132337-89-4
M. Wt: 377.4 g/mol
InChI Key: GTCPMRXZNYLTKA-DNDSYUBISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PH-Ala-SP is a derivative of the antitumor antibiotic sparsomycin. It is known for its potent inhibitory effects on peptide bond formation, making it a significant compound in the study of protein synthesis and its inhibition. This compound is believed to be more effective as an anti-tumor agent compared to sparsomycin itself .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenol-alanine sparsomycin involves the modification of sparsomycin to include a p-hydroxy-benzyl function. This modification allows for easy labeling by iodination, which is crucial for studying the interaction of the drug with ribosomes . The synthetic route typically starts from the amino acid alanine, followed by a series of chemical reactions to introduce the necessary functional groups .

Industrial Production Methods: Industrial production of phenol-alanine sparsomycin involves large-scale fermentation processes using the bacterium Streptomyces sparsogenes. The fermentation broth is then subjected to various purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: PH-Ala-SP undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenolic derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

PH-Ala-SP has a wide range of scientific research applications, including:

Mechanism of Action

PH-Ala-SP exerts its effects by binding to the 50S ribosomal subunit, thereby inhibiting the peptidyl transferase activity. This inhibition prevents the formation of peptide bonds, effectively halting protein synthesis. The compound’s binding is highly specific and involves interactions with conserved nucleotides within the ribosomal RNA .

Comparison with Similar Compounds

PH-Ala-SP is unique due to its enhanced anti-tumor activity compared to sparsomycin. Similar compounds include:

This compound stands out due to its specific modifications that enhance its effectiveness as an anti-tumor agent.

Properties

CAS No.

132337-89-4

Molecular Formula

C17H19N3O5S

Molecular Weight

377.4 g/mol

IUPAC Name

(E)-N-[(2S)-1-[(R)-(4-hydroxyphenyl)sulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide

InChI

InChI=1S/C17H19N3O5S/c1-10(9-26(25)13-5-3-12(21)4-6-13)18-15(22)8-7-14-11(2)19-17(24)20-16(14)23/h3-8,10,21H,9H2,1-2H3,(H,18,22)(H2,19,20,23,24)/b8-7+/t10-,26+/m0/s1

InChI Key

GTCPMRXZNYLTKA-DNDSYUBISA-N

SMILES

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C)CS(=O)C2=CC=C(C=C2)O

Isomeric SMILES

CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](C)C[S@@](=O)C2=CC=C(C=C2)O

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C)CS(=O)C2=CC=C(C=C2)O

Synonyms

PH-Ala-SP
phenol-alanine sparsomycin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.